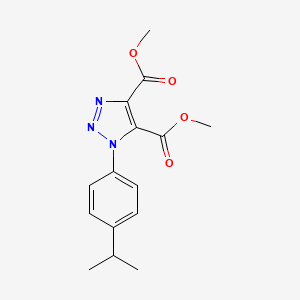![molecular formula C27H27N3O5 B2984859 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 958563-69-4](/img/new.no-structure.jpg)
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and presence in many pharmacologically relevant molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s quinazoline core is known for its potential activity against various biological targets, including enzymes and receptors. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities. Research is ongoing to explore its full potential in drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. DMPEA is known to replace the 3- and 4-position hydroxy groups of dopamine with methoxy groups .
Biochemical Pathways
Compounds with similar structures have been shown to have therapeutic interest and have been studied in the development of new therapies .
Pharmacokinetics
It’s worth noting that similar compounds, such as dmpea, have some activity as a monoamine oxidase inhibitor , which could potentially impact their pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This step often starts with the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization to form the quinazoline ring.
Acetamide Formation: The final step involves the acylation of the quinazoline derivative with N-ethyl-N-(3-methylphenyl)acetamide under suitable conditions, such as the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline and aromatic derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Phenylacetamide Derivatives: Compounds such as paracetamol, known for their analgesic and antipyretic properties.
Uniqueness
What sets 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
958563-69-4 |
|---|---|
Molekularformel |
C27H27N3O5 |
Molekulargewicht |
473.529 |
IUPAC-Name |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-5-28(19-10-8-9-18(2)15-19)25(31)17-29-22-12-7-6-11-21(22)26(32)30(27(29)33)20-13-14-23(34-3)24(16-20)35-4/h6-16H,5,17H2,1-4H3 |
InChI-Schlüssel |
YVGULZMZVMGSAN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
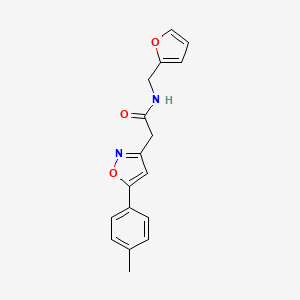
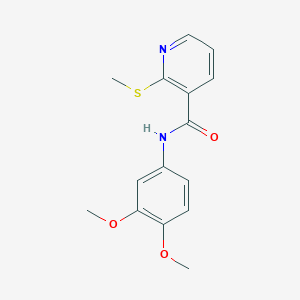
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
![(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2984782.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2984784.png)
![4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2984787.png)
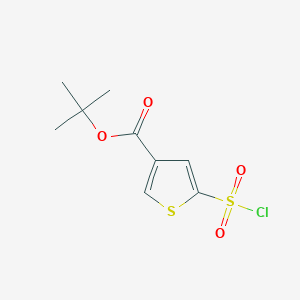
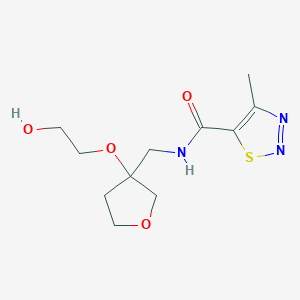
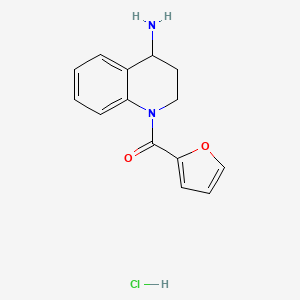
![5-[(2-Naphthyloxy)methyl]-2-furohydrazide](/img/structure/B2984793.png)
